

Physicochemical properties of 5-Bromoquinoline hydrochloride

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Compound of Interest

Compound Name: 5-Bromoquinoline hydrochloride

Cat. No.: B1513004

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An In-depth Technical Guide to the Physicochemical Properties of **5-Bromoquinoline Hydrochloride**

Introduction

5-Bromoquinoline hydrochloride is a halogenated quinoline derivative that serves as a pivotal structural motif and versatile intermediate in modern synthetic chemistry. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective application. This compound is a cornerstone in the synthesis of a diverse range of functional molecules, from active pharmaceutical ingredients (APIs) targeting critical diseases to advanced materials with unique electronic properties.^{[1][2][3][4]}

This guide provides a detailed examination of **5-Bromoquinoline hydrochloride**, moving beyond a simple datasheet to offer field-proven insights into its synthesis, analysis, and stability. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. By grounding key claims in authoritative sources, this document aims to be an essential resource for any scientist leveraging this compound to drive innovation.

Chemical Identity and Molecular Structure

Unambiguous identification is the foundation of all chemical research. **5-Bromoquinoline hydrochloride** is the salt form of the free base, 5-Bromoquinoline, formed by the protonation of

the quinoline nitrogen atom with hydrochloric acid. This conversion is a common strategy in pharmaceutical development to enhance the aqueous solubility and handling properties of parent amine-containing compounds.

Identifier	Data	Source(s)
Chemical Name	5-Bromoquinoline hydrochloride	[5][6]
CAS Number	421580-26-9	[5][6]
Molecular Formula	C ₉ H ₇ BrClN	[5][6]
Molecular Weight	244.52 g/mol	[5][6]
Synonyms	5-bromoquinoline;hydrochloride	[5]
InChI Key	(For free base) CHODTZCXWXCALP-UHFFFAOYSA-N	[7][8]
Canonical SMILES	C1=CC2=C(C(=C1)Br)C=CN=C2.Cl	

Core Physicochemical Properties

The properties of the hydrochloride salt differ significantly from its free base precursor. The data below summarizes known values, primarily for the more commonly reported free base (5-Bromoquinoline, CAS: 4964-71-0), and provides expert analysis on the expected properties of the hydrochloride salt.

Property	5-Bromoquinoline (Free Base)	5-Bromoquinoline Hydrochloride (Expected)	Rationale for Differences
Appearance	White to pale yellow solid/powder	White to off-white crystalline solid	Salt formation typically results in a more defined crystalline structure.
Melting Point	41-50 °C[1][7][8]	Significantly higher, likely with decomposition	The ionic character of the salt leads to a stronger crystal lattice energy, requiring more energy to break.
Solubility	Sparingly soluble in water; soluble in organic solvents	Highly soluble in water; soluble in polar protic solvents (e.g., methanol, ethanol); lower solubility in nonpolar organic solvents	The ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules, drastically increasing aqueous solubility.
pKa	Not available	Estimated ~3.5 - 4.5	This value would correspond to the pKa of the protonated quinolinium ion. The electron-withdrawing bromine atom would slightly decrease the basicity of the nitrogen compared to unsubstituted quinoline.

Synthesis and Purification Workflow

The reliable synthesis of high-purity **5-Bromoquinoline hydrochloride** is critical for reproducible downstream applications. A common and effective route involves the Sandmeyer

reaction starting from 5-Aminoquinoline, followed by salt formation.

Expert Rationale

The Sandmeyer reaction is a robust and well-established method for introducing halides onto an aromatic ring via a diazonium salt intermediate. Starting with 5-Aminoquinoline, diazotization is performed under cold, acidic conditions (HBr) to prevent premature decomposition of the unstable diazonium salt. The subsequent introduction of a copper(I) bromide catalyst facilitates the displacement of the diazonium group with bromide. The final step, conversion to the hydrochloride salt, is a simple acid-base reaction designed to produce a stable, water-soluble solid that is easily isolated and purified.

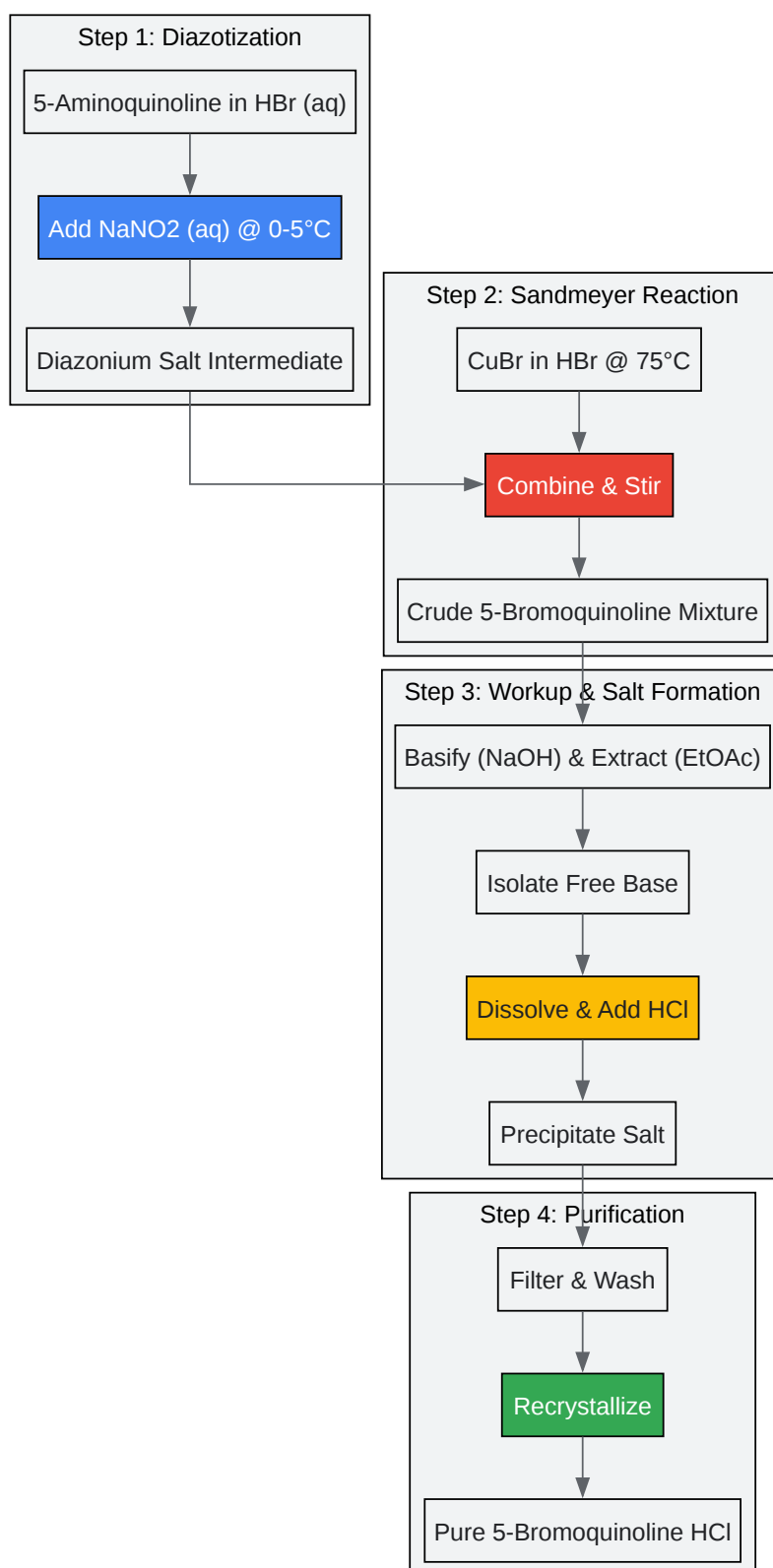
Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of the free base.^[9]

- Diazotization:
 - Dissolve 5-Aminoquinoline (1 equivalent) in an aqueous solution of hydrobromic acid (48%).
 - Cool the solution to 0-5 °C in an ice bath. This temperature is critical to maintain the stability of the diazonium intermediate.
 - Slowly add a pre-chilled aqueous solution of sodium nitrite (1.2 equivalents) dropwise, keeping the internal temperature below 5 °C.
 - Stir the resulting solution for 15-20 minutes at 0-5 °C.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and heat it to approximately 70-75 °C.
 - Add the cold diazonium salt solution from Step 1 dropwise to the hot copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.

- After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Workup and Isolation of Free Base:
 - Basify the reaction mixture with a concentrated sodium hydroxide solution to a pH > 10 to deprotonate any remaining ammonium species and precipitate the organic product.
 - Extract the aqueous layer twice with a suitable organic solvent, such as ethyl acetate.
 - Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solution under reduced pressure to yield crude 5-Bromoquinoline.
- Formation and Purification of Hydrochloride Salt:
 - Dissolve the crude 5-Bromoquinoline in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
 - Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring until precipitation is complete.
 - Collect the resulting solid by vacuum filtration.
 - Wash the solid with cold diethyl ether to remove non-polar impurities.
 - Recrystallize the crude salt from a solvent system such as ethanol/water or isopropanol to achieve high purity. Dry the final product under vacuum.

Visualization of Synthesis Workflow



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Caption: Workflow for the synthesis and purification of 5-Bromoquinoline HCl.

Analytical Characterization Methodologies

A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach provides orthogonal data, ensuring a high degree of confidence in the final product.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expert Rationale: Reversed-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. A C18 stationary phase is ideal as its hydrophobic nature provides excellent retention for the aromatic quinoline ring. UV detection is highly effective due to the strong chromophore of the quinoline system. A gradient elution method is chosen to ensure that both the main compound and any potential impurities with different polarities are effectively separated and eluted within a reasonable timeframe.

Protocol: RP-HPLC Method

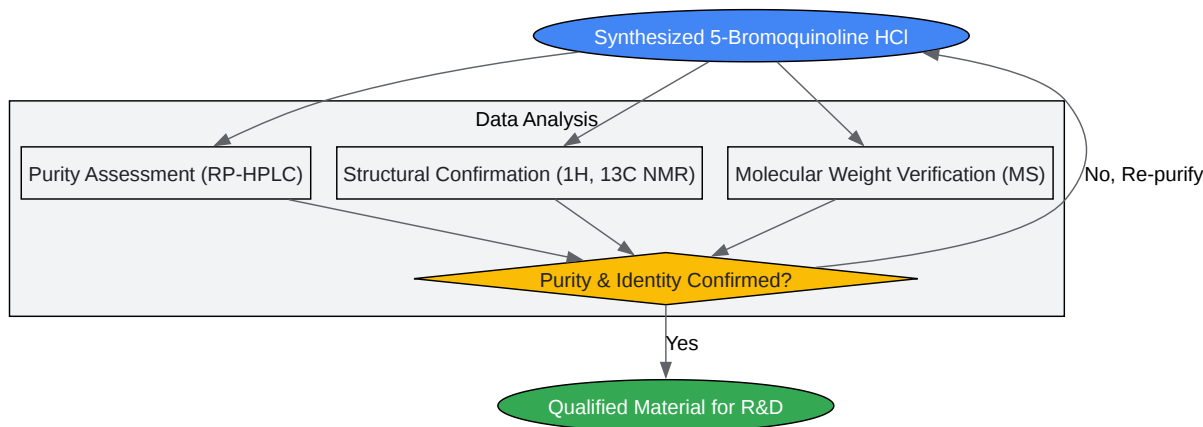
- **Instrumentation:** HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- **Column:** C18, 5 μm particle size, 4.6 x 150 mm.
- **Mobile Phase A:** 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape).
- **Mobile Phase B:** 0.1% TFA in Acetonitrile.
- **Gradient Elution:** Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 30 $^{\circ}\text{C}$.
- **Detection Wavelength:** 254 nm.

- **Sample Preparation:** Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 μ m syringe filter before injection.
- **Analysis:** Inject 10 μ L and integrate the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.

Structural Elucidation

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are powerful tools for unambiguous structure confirmation.^[10] The ^1H NMR spectrum is expected to show distinct aromatic proton signals, with chemical shifts and coupling constants characteristic of the 5-bromo substitution pattern on the quinoline ring. The ^{13}C NMR will confirm the presence of nine distinct carbon atoms.^[9]
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound.^[10] For 5-Bromoquinoline, the mass spectrum will exhibit a characteristic molecular ion cluster (M and M+2 peaks) in an approximate 1:1 ratio, which is the signature isotopic pattern for a molecule containing one bromine atom.^[11]

Visualization of Analytical Workflow



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Caption: A logical workflow for the analytical characterization of the final product.

Stability and Degradation Profile

Understanding a compound's stability is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are intentionally rigorous experiments designed to identify potential degradation pathways and products that could arise over the product's lifecycle.^[12]

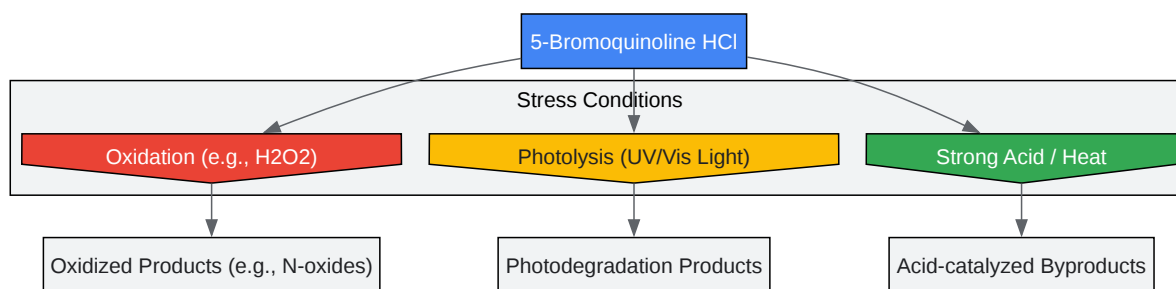
Expert Rationale: The **5-Bromoquinoline hydrochloride** molecule has several potential points of chemical instability. The quinoline ring system, while aromatic, can be susceptible to strong oxidation. Under harsh acidic or basic conditions, hydrolysis is less of a concern for the core structure itself but could affect formulations. Photostability is also a key consideration, as aromatic systems can absorb UV light, potentially leading to photochemical reactions.^{[12][13]}

General Protocol for Forced Degradation Study:

- Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for several hours.

- Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for several hours.
- Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.
- Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.[12]
- Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80 °C) for an extended period.
- Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (as described in Section 4) to quantify the parent compound and detect any degradation products.

Visualization of Potential Degradation Pathways



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Caption: Key stress conditions and potential degradation pathways for 5-Bromoquinoline HCl.

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